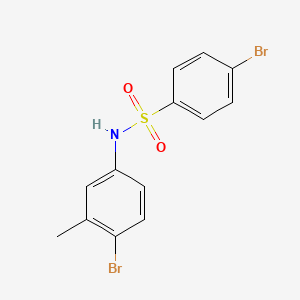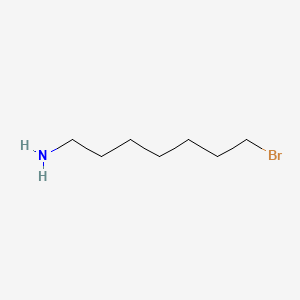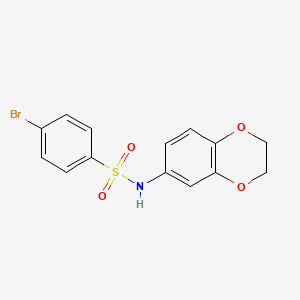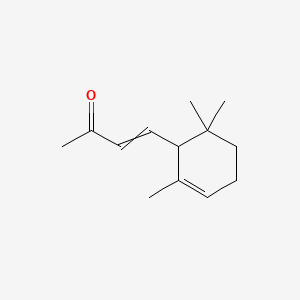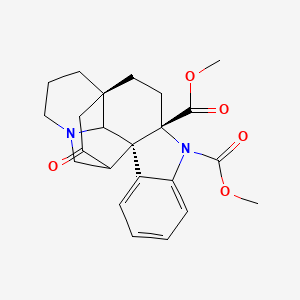
Chanofruticosine; Chanofruticosinic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chanofruticosine and Chanofruticosinic acid methyl ester are organic compounds with significant interest in various scientific fieldsChanofruticosine is a complex molecule with a molecular formula of C23H26N2O5 and a molecular weight of 410.46 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chanofruticosine and Chanofruticosinic acid methyl ester involves multiple steps, including esterification and amidation reactions. One common method for synthesizing esters is the Fisher esterification, which involves the reaction of carboxylic acids with alcohols in the presence of an acid catalyst . Additionally, the use of trimethylchlorosilane with methanol at room temperature has been shown to be an efficient reagent for esterification .
Industrial Production Methods: Industrial production of these compounds often involves the use of renewable feedstocks and catalysis, aligning with the principles of green chemistry. The production process may include transesterification of vegetable oils, which is a sustainable method for producing fatty acid methyl esters .
Análisis De Reacciones Químicas
Types of Reactions: Chanofruticosine and Chanofruticosinic acid methyl ester undergo various chemical reactions, including oxidation, reduction, substitution, and hydrogenation . These reactions are essential for modifying the chemical structure and enhancing the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. For example, hydrogenation reactions often involve the use of noble metal catalysts such as RuSn-B/Al2O3 . Oxidation reactions may use reagents like peroxides or oxygen.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, hydrogenation of fatty acid methyl esters can produce fatty alcohols, which have various industrial applications .
Aplicaciones Científicas De Investigación
Chanofruticosine and Chanofruticosinic acid methyl ester have a wide range of scientific research applications. In chemistry, they are used as intermediates in organic synthesis and as building blocks for more complex molecules . In biology, these compounds have been studied for their potential antimicrobial and antifungal properties . In medicine, they may be explored for their therapeutic potential, particularly in the development of new drugs . Additionally, in the industry, these compounds are used in the production of biofuels and biodegradable surfactants .
Mecanismo De Acción
The mechanism of action of Chanofruticosine and Chanofruticosinic acid methyl ester involves interactions with specific molecular targets and pathways. For example, these compounds may exert their effects by modulating gene expression, disrupting cell membranes, or inhibiting enzyme activity . The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Chanofruticosine and Chanofruticosinic acid methyl ester include other fatty acid methyl esters, such as oleic acid methyl ester, palmitic acid methyl ester, and linoleic acid methyl ester .
Uniqueness: What sets Chanofruticosine and Chanofruticosinic acid methyl ester apart from other similar compounds is their unique chemical structure and the specific functional groups they contain.
Propiedades
Fórmula molecular |
C23H26N2O5 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
dimethyl (1R,4S,12R)-17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate |
InChI |
InChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3/t15?,18?,21-,22-,23+/m1/s1 |
Clave InChI |
WLIDZKOEMWHMRI-FGIVYWOISA-N |
SMILES isomérico |
COC(=O)[C@]12CC[C@@]34CCCN5C3[C@@]1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC |
SMILES canónico |
COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


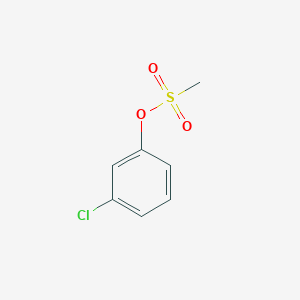
![6-(6-Hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B12436662.png)
![2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride](/img/structure/B12436673.png)
![[(4-Chloro-3-nitrophenyl)methyl]hydrazine](/img/structure/B12436678.png)
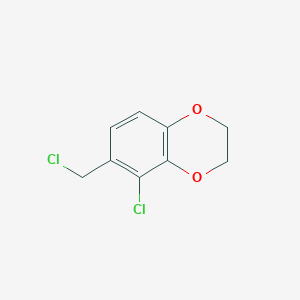
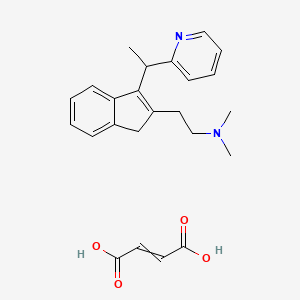
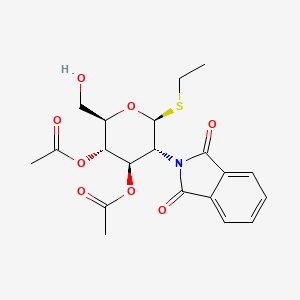
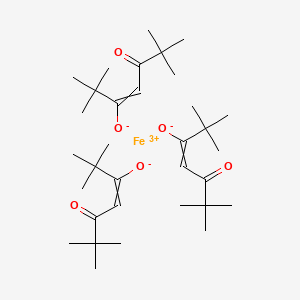
![2-[5,6-dichloro-2-[[20-[[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12436694.png)
![benzyl N-[2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B12436698.png)
